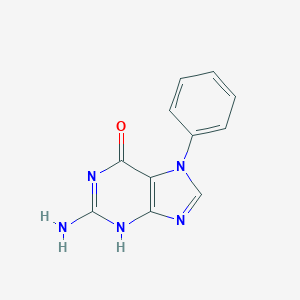

N(7)-Phenylguanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N(7)-Phenylguanine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a modified form of guanine, one of the four nucleotide bases that make up DNA. N(7)-Phenylguanine has been found to have a unique set of properties that make it useful for a variety of applications, including as a tool for studying DNA repair mechanisms and as a potential therapeutic agent for certain types of cancer.

Wirkmechanismus

The mechanism of action of N(7)-Phenylguanine involves its ability to inhibit the activity of certain enzymes that are involved in DNA repair. Specifically, the compound has been found to inhibit the activity of the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which repairs DNA damage caused by alkylating agents. By inhibiting this enzyme, N(7)-Phenylguanine prevents the repair of DNA damage, leading to cell death.

Biochemische Und Physiologische Effekte

N(7)-Phenylguanine has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit DNA repair enzymes, the compound has been found to have anti-inflammatory properties and to modulate the activity of certain neurotransmitters in the brain. These effects may have potential therapeutic applications in a variety of conditions, including cancer, neurodegenerative diseases, and psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N(7)-Phenylguanine has a number of advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in research. It also has a unique set of properties that make it useful for studying DNA repair mechanisms and for developing new cancer treatments.

However, there are also limitations to the use of N(7)-Phenylguanine in lab experiments. The compound can be toxic at high concentrations, which can limit its use in certain types of assays. It also has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Zukünftige Richtungen

There are a number of potential future directions for research on N(7)-Phenylguanine. One area of interest is the development of new cancer treatments based on the compound's ability to selectively target cancer cells. Another area of interest is the use of N(7)-Phenylguanine as a tool for studying DNA repair mechanisms and for developing new drugs that target these mechanisms.

In addition, there is ongoing research into the biochemical and physiological effects of N(7)-Phenylguanine, including its potential use in the treatment of neurodegenerative diseases and psychiatric disorders. As our understanding of the compound's properties and mechanisms of action continues to grow, it is likely that new applications for N(7)-Phenylguanine will be discovered, making it an important area of research for years to come.

Synthesemethoden

N(7)-Phenylguanine can be synthesized through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic building blocks. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the compound from simpler precursors.

Wissenschaftliche Forschungsanwendungen

N(7)-Phenylguanine has been used extensively in scientific research for a variety of applications. One of its primary uses is as a tool for studying DNA repair mechanisms. The compound has been found to inhibit the activity of certain enzymes that are involved in repairing damaged DNA, allowing researchers to better understand how these enzymes work and how they can be targeted for therapeutic purposes.

N(7)-Phenylguanine has also been investigated as a potential therapeutic agent for certain types of cancer. The compound has been found to selectively target cancer cells, causing them to undergo apoptosis (cell death) while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer treatments.

Eigenschaften

CAS-Nummer |

110718-94-0 |

|---|---|

Produktname |

N(7)-Phenylguanine |

Molekularformel |

C11H9N5O |

Molekulargewicht |

227.22 g/mol |

IUPAC-Name |

2-amino-7-phenyl-1H-purin-6-one |

InChI |

InChI=1S/C11H9N5O/c12-11-14-9-8(10(17)15-11)16(6-13-9)7-4-2-1-3-5-7/h1-6H,(H3,12,14,15,17) |

InChI-Schlüssel |

IGBMZHXVCJHQOL-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C(=O)N=C(N3)N |

SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C(=O)NC(=N3)N |

Kanonische SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C(=O)N=C(N3)N |

Synonyme |

N(7)-phenylguanine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)

![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)